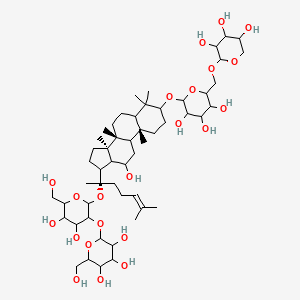
20(R)-Propanaxadiol;R-ginsenoside Rg3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20®-Propanaxadiol; R-ginsenoside Rg3:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20®-Propanaxadiol; R-ginsenoside Rg3 typically involves the extraction and purification from Panax ginseng roots. The process includes:
Extraction: The ginseng roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The extract is subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate 20®-Propanaxadiol; R-ginsenoside Rg3.
Hydrolysis: Enzymatic or acid hydrolysis is used to convert precursor ginsenosides into 20®-Propanaxadiol; R-ginsenoside Rg3.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques include:
Biotransformation: Using microbial or enzymatic processes to convert ginsenosides into 20®-Propanaxadiol; R-ginsenoside Rg3.
Fermentation: Employing specific strains of microorganisms to enhance the production of the desired compound.
Advanced Chromatography: Utilizing large-scale chromatographic systems for efficient separation and purification.
化学反应分析
Types of Reactions
20®-Propanaxadiol; R-ginsenoside Rg3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering its biological activity.
Reduction: Reductive reactions can convert ketone groups to alcohols, impacting its solubility and efficacy.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 20®-Propanaxadiol; R-ginsenoside Rg3, each with unique pharmacological profiles.
科学研究应用
Chemistry
In chemistry, 20®-Propanaxadiol; R-ginsenoside Rg3 is used as a model compound to study saponin chemistry and its interactions with other molecules. It serves as a precursor for synthesizing novel derivatives with potential therapeutic applications.
Biology
Biologically, this compound is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It is particularly noted for its ability to modulate immune responses and inhibit cancer cell proliferation.
Medicine
In medicine, 20®-Propanaxadiol; R-ginsenoside Rg3 is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical studies have shown its efficacy in enhancing the effects of chemotherapy and reducing side effects.
Industry
Industrially, it is used in the formulation of health supplements and functional foods aimed at improving overall health and well-being. Its anti-fatigue and cognitive-enhancing properties make it a popular ingredient in nutraceuticals.
作用机制
The mechanism of action of 20®-Propanaxadiol; R-ginsenoside Rg3 involves multiple molecular targets and pathways:
Anti-cancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Anti-inflammatory: It reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Neuroprotection: It protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
相似化合物的比较
Similar Compounds
- 20(S)-Propanaxadiol; S-ginsenoside Rg3
- Ginsenoside Rh2
- Ginsenoside Rb1
Uniqueness
20®-Propanaxadiol; R-ginsenoside Rg3 is unique due to its specific stereochemistry, which significantly influences its biological activity. Compared to its S-isomer, it has a higher stability and distinct pharmacokinetic properties, making it more effective in certain therapeutic applications.
属性
分子式 |
C53H90O22 |
|---|---|
分子量 |
1079.3 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,50-,51+,52+,53-/m0/s1 |
InChI 键 |
VMFHKVMQSYOBAV-MCMLTULOSA-N |
手性 SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


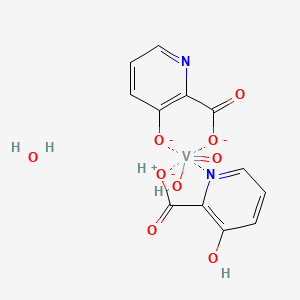
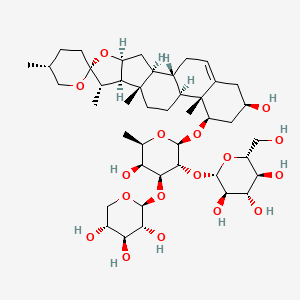
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)

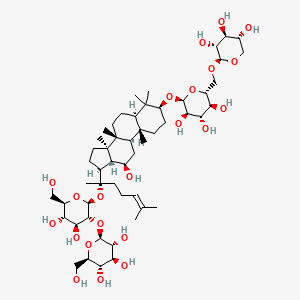
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
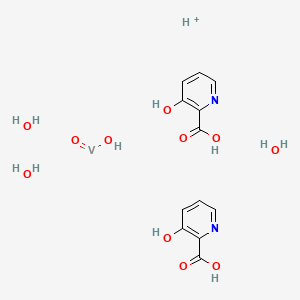
![5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780522.png)
![(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780539.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
![(7Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780551.png)
